molecular formula C24H14Br2N2 B1342559 4,7-Bis(4-bromophenyl)-1,10-phenanthroline CAS No. 97802-08-9

4,7-Bis(4-bromophenyl)-1,10-phenanthroline

Cat. No. B1342559
CAS RN: 97802-08-9
M. Wt: 490.2 g/mol
InChI Key: QALMOXHIAPMJAB-UHFFFAOYSA-N
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Description

“4,7-Bis(4-bromophenyl)-1,10-phenanthroline” is a compound that likely contains two phenyl rings substituted with bromine atoms attached to a phenanthroline core . Phenanthrolines are heterocyclic organic compounds that are often used as ligands in coordination chemistry .


Molecular Structure Analysis

The molecular structure of “4,7-Bis(4-bromophenyl)-1,10-phenanthroline” would likely consist of a planar phenanthroline core with two bromophenyl groups attached at the 4 and 7 positions . The presence of bromine atoms suggests that this compound could be used as a precursor for further functionalization through cross-coupling reactions .


Chemical Reactions Analysis

As a brominated compound, “4,7-Bis(4-bromophenyl)-1,10-phenanthroline” could undergo various types of cross-coupling reactions to form carbon-carbon bonds . The bromine atoms serve as good leaving groups, making this compound a potential electrophile in these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,7-Bis(4-bromophenyl)-1,10-phenanthroline” would depend on its exact structure. Brominated compounds are typically denser than their non-brominated counterparts due to the high atomic weight of bromine .

Scientific Research Applications

  • Electron Transport Material in OLEDs : 4,7-Bisphenyl-1,10-phenanthroline (BPhen), a derivative of 1,10-phenanthroline, has been highlighted as a promising electron transport material (ETM) in organic light-emitting diodes (OLEDs). Modifications to BPhen have led to the development of derivatives like β-BNPhen, which offer high thermal stability, large electron mobility, and excellent n-doping ability. These properties significantly enhance the efficiency and stability of OLEDs (Bin et al., 2020).

  • Structure and Phase Transition Studies : The structural properties and phase transition behaviors of 4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1, 10]phenanthroline have been studied. This compound undergoes reversible phase transitions upon cooling, and its crystal packing primarily involves electronic charge interactions (Carlson et al., 2015).

  • Electron Transport Materials for Tandem OLEDs : Phenanthroline-based compounds like 1,4-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene and 1,3-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene have been reported as effective electron transport materials in tandem organic light-emitting diodes. These compounds show high electron mobility and excellent operational stability, making them suitable for enhancing the performance of OLEDs (Kim et al., 2017).

  • Supramolecular Magnetic Materials : Phenanthroline dioxothiadiazoles, like the [1,2,5]thiadiazole[3,4-f][1,10]phenanthroline derivatives, form stable radical anions. These are suitable for constructing supramolecular magnetic materials, exhibiting antiferromagnetic interactions between radical anion pairs (Pakulski et al., 2019).

  • ,10-phenanthroline has been synthesized and evaluated for its ability to remove major radionuclides like Cs+, Sr2+, and Co2+ from aqueous solutions. This compound exhibited high extraction efficiencies for Sr2+ and Co2+, making it a promising ligand for selective radionuclide removal (Jang et al., 2019).
  • Copper Complexes : The compound 4,7-Diphenyl-1,10-phenanthroline forms various copper complexes. Studies on these complexes suggest that while it readily forms complexes with copper(II), the isolation of copper(I) complexes is more challenging. These complexes have been studied for their molecular structures (Lip & Plowman, 1975).

  • Ion-Sensing Phenomena : Phenanthroline derivatives have been utilized in the development of conjugated oligomers for metal ion-sensing. These oligomers exhibit high thermal stability and provide varied color responses when reacting with different metal ions, suggesting potential applications in ion-sensing technologies (Wu et al., 2008).

  • Photophysical Properties of Ruthenium Complexes : 1,10-Phenanthroline derivatives have been used to form novel ruthenium complexes. These complexes exhibit distinct photophysical properties and have potential applications in fields such as optical sensing (Karnahl et al., 2009).

  • Photopolymerization Monitoring : The complex fac-ClRe(CO)3(4,7-Ph2phen) shows strong luminescence and has been used as a spectroscopic probe in photosensitive thin films, specifically in the monitoring of photopolymerization processes (Kotch et al., 1993).

  • Synthesis and Sensing Applications of Ruthenium Complexes : Phenanthroline derivatives with alkynyl groups have been synthesized and used to form ruthenium complexes. These complexes have been explored for their potential in fluorescence sensing applications, showing changes in fluorescence intensity in different environments (Jeong et al., 2008).

Safety And Hazards

Brominated compounds can be hazardous and should be handled with care. They can be irritants and are potentially harmful if ingested or inhaled .

Future Directions

The future directions of research on “4,7-Bis(4-bromophenyl)-1,10-phenanthroline” would likely involve exploring its potential applications in areas such as coordination chemistry, organic synthesis, and materials science .

properties

IUPAC Name

4,7-bis(4-bromophenyl)-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Br2N2/c25-17-5-1-15(2-6-17)19-11-13-27-23-21(19)9-10-22-20(12-14-28-24(22)23)16-3-7-18(26)8-4-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALMOXHIAPMJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596011
Record name 4,7-Bis(4-bromophenyl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Bis(4-bromophenyl)-1,10-phenanthroline

CAS RN

97802-08-9
Record name 4,7-Bis(4-bromophenyl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 8-amino-4-(4-bromophenyl)quinoline (2.0 g), arsenic acid (2.3 g) and orthophosphoric acid (6 mL) was added 1-(4-bromophenyl)-3-chloropropan-1-one (2.1 g). Care was taken during the addition that the temperature did not to exceed 120° C. The temperature was then ramped to 140° C. and kept there for 1.5 h. The reaction mixture was cooled to room temperature, poured onto ice and then made alkaline with 30% KOH. The precipitated solid was filtered off, washed with water and extracted with hot toluene. This solution was dried over MgSO4 and evaporated to give 4,7-bis(4-bromophenyl)-1,10-phenanthroline as confirmed by 1H NMR.
Quantity
2 g
Type
reactant
Reaction Step One
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2.3 g
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reactant
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Quantity
6 mL
Type
reactant
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Quantity
2.1 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the phase transition of 4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1, 10]phenanthroline?

A1: Understanding the phase transition behavior of organic compounds like 4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1, 10]phenanthroline is crucial for various applications. For example, it can inform the development of organic electronic devices where the compound's performance is directly related to its solid-state packing and ability to transition between different phases. []

Q2: What techniques were likely used to study the structure and phase transition of 4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1, 10]phenanthroline in this research?

A2: While the abstract doesn't specify the techniques, studies of this nature often employ methods like X-ray diffraction to determine the crystal structure, and thermal analysis techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) to investigate phase transitions. []

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